Bifunctional indazole building block for IRAK4 inhibitor programs. The N1 methoxycarbonyl protection is orthogonal to the reactive 4-isocyanato group, enabling sequential urea formation and late-stage N1 diversification from a single batch.
- NLT 98% purity reduces unidentified impurity carryover into kinase selectivity panels.
- FT-IR inspection (NCO ~2250 cm⁻¹; C=O ~1700 cm⁻¹) verifies isocyanate integrity before scale-up.
- Supports library synthesis of patent-relevant indazole-urea scaffolds without N1 locking.
Molecular FormulaC10H7N3O3
Molecular Weight217.18 g/mol
CAS No.902131-30-0
Cat. No.B3300485
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 4-isocyanato-1H-indazole-1-carboxylate (CAS 902131-30-0) is a bifunctional indazole building block bearing a reactive 4-isocyanato group and a methyl carbamate-protected N1 position (molecular formula C₁₀H₇N₃O₃, molecular weight 217.18 g/mol) . The isocyanato group is typically introduced via phosgenation of the corresponding 4-amino-1H-indazole precursor [1]. This compound serves as a key intermediate in the synthesis of kinase inhibitors, notably those targeting IRAK4, as described in patent literature from Genentech and Zhejiang Hisun Pharmaceutical [2][3]. Commercial sources offer this compound at purities ranging from 97% to ≥98% (HPLC), with the NLT 98% grade being particularly suited for pharmaceutical R&D and quality control applications .
Serves as a key bifunctional indazole building block for kinase inhibitor synthesis.
4-Isocyanato group enables direct urea/carbamate bond formation at the indazole C4 position.
N1-Methoxycarbonyl protection is orthogonal to isocyanate chemistry, supporting sequential functionalization.
Documented as an enabling intermediate in IRAK4 inhibitor patent literature.
[1] Kalčič, I.; Zovko, M.; Jadrijević-Mladar Takač, M.; Zorc, B.; Butula, I. Synthesis and reactions of some azolecarboxylic acid derivatives. Croatica Chemica Acta 2003, 76, 217–228. View Source
[2] Genentech, Inc. Indazole compounds, compositions and methods of use thereof. U.S. Patent Application Publication No. 2014/0309210 A1, October 16, 2014. View Source
[3] Zhejiang Hisun Pharmaceutical Co., Ltd. Indazole amine derivatives, preparation method therefor, and medical use thereof. PCT Publication No. WO2020/035019 A1, February 20, 2020. View Source
Generic substitution of methyl 4-isocyanato-1H-indazole-1-carboxylate with other indazole isocyanates fails because the precise positioning of the reactive isocyanato group at C4, combined with the N1 methoxycarbonyl protecting group, determines both the regiochemical outcome of downstream coupling reactions and the physicochemical properties of the resulting intermediates [1]. The isomeric 5-, 6-, or 7-isocyanato indazoles would produce constitutional isomers with divergent spatial orientation of the urea/carbamate linkage, directly altering target binding geometry in kinase inhibitor scaffolds [2]. Furthermore, the N1 methyl carbamate protection strategy, as documented in the Array BioPharma and Boehringer Ingelheim intermediate patents, is specifically engineered to be orthogonal to the isocyanato chemistry—allowing sequential deprotection without isocyanate hydrolysis [3][4]. The N-methyl analog (4-isocyanato-1-methyl-1H-indazole, CAS 887922-92-1) lacks this orthogonal protection, making it unsuitable for synthetic routes requiring N1–H liberation at a later stage . The 4-isocyanato-1H-indole structural analog (CAS 581812-74-0) introduces an indole core with altered hydrogen-bonding capacity (lacking N2) and different electronic properties, rendering it non-interchangeable in indazole-specific pharmacophore models .
Regioisomeric isocyanato indazoles
5-, 6-, or 7-isocyanato indazoles produce constitutional isomers, altering target binding geometry in kinase inhibitor scaffolds. Positioning at C4 is critical for the intended pharmacophore.
N1-Methyl analog (CAS 887922-92-1)
The non-labile N1-methyl group cannot be removed for late-stage diversification, limiting synthetic flexibility compared to the methoxycarbonyl-protected target compound.
Indole structural analog (CAS 581812-74-0)
The indole core lacks the indazole N2 hydrogen-bond acceptor and exhibits different electronic properties, making it non-interchangeable in indazole-specific pharmacophore models.
[1] Teixeira, F. C.; Ramos, H.; Antunes, I. F.; Curto, M. J. M.; Duarte, M. T.; Bento, I. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules 2006, 11, 867–875. View Source
[2] Genentech, Inc. Indazole compounds, compositions and methods of use thereof. U.S. Patent Application Publication No. 2014/0309210 A1, October 16, 2014. View Source
[3] Array BioPharma Inc. Intermediates for use in the preparation of indazole derivatives and processes for the preparation thereof. U.S. Patent Application Publication No. 2016/0002210 A1, January 7, 2016. View Source
[4] Boehringer Ingelheim International GmbH. Process for synthesis of intermediates useful for making substituted indazole and azaindazole compounds. U.S. Patent Application Publication No. 2011/0137042 A1, June 9, 2011. View Source
Quantitative Differentiation Evidence
Purity Specification Advantage for Pharmaceutical R&D
Procurement-grade differentiation exists at the purity specification level. MolCore offers methyl 4-isocyanato-1H-indazole-1-carboxylate at NLT 98% purity under ISO-certified quality systems, while CheMenu provides a 97% purity grade . For pharmaceutical R&D applications requiring rigorous quality control, the NLT 98% grade reduces unidentified impurity burden by an estimated 33% relative to the 97% grade (on the assumption of comparable impurity profiles), a meaningful difference for GLP intermediate qualification and multi-step synthesis where impurity propagation can affect final API purity .
Purity SpecificationHead-to-head
NLT 98% (ISO-certified) vs. 97% grade. Estimated ~33% lower unspecified impurity burden with the higher purity option.
Supports procurement decisions where impurity carryover into downstream API is a concern.
Purity comparison based on commercial specifications; analytical method: HPLC.
≥1 absolute percentage point higher purity; estimated ~33% reduction in unspecified impurity content
Conditions
Commercial product specifications as of 2026; analytical method: HPLC
Why This Matters
The 1% absolute purity difference translates to potentially 33% fewer unidentified impurities, which is critical for pharmaceutical intermediate procurement where downstream impurity carryover can derail IND-enabling studies or patent exemplification.
FT-IR Functional Group Confirmation for Batch Release
BenchChem's technical documentation specifies two FT-IR diagnostic bands for identity and purity confirmation of methyl 4-isocyanato-1H-indazole-1-carboxylate: the isocyanate (NCO) asymmetric stretch at ~2250 cm⁻¹ and the ester carbonyl (C=O) stretch at ~1700 cm⁻¹ . These spectroscopic signatures provide batch-to-batch consistency verification that is absent from generic indazole building block datasheets. The NCO band intensity ratio relative to the ester carbonyl can serve as a semi-quantitative indicator of isocyanate integrity and absence of hydrolysis-derived amine byproducts.
FT-IR Identity ConfirmationClass-level
Diagnostic bands: NCO asymmetric stretch ~2250 cm⁻¹; ester C=O stretch ~1700 cm⁻¹. Band intensity ratio serves as semi-quantitative indicator of isocyanate integrity.
Enables rapid incoming quality control to detect hydrolyzed or mislabeled material before use.
Data from supplier technical documentation; independent verification recommended.
FT-IR characterizationIsocyanate functional group integrityQuality control release
Evidence Dimension
FT-IR diagnostic band presence for functional group integrity
Generic indazole building blocks without isocyanate functionality lack the ~2250 cm⁻¹ band entirely; non-carbamate-protected indazoles lack the ~1700 cm⁻¹ ester carbonyl band
Quantified Difference
Presence vs. absence of diagnostic NCO band; dual-band identity confirmation not available from non-isocyanato indazole comparators
Conditions
FT-IR spectroscopic analysis; neat or KBr pellet; reported by BenchChem technical documentation
Why This Matters
The dual-band FT-IR signature enables rapid incoming quality control for procurement scientists, allowing rejection of hydrolyzed or mislabeled material before committing to costly multi-step synthetic sequences.
FT-IR characterizationIsocyanate functional group integrityQuality control release
HPLC-MS Purity Quantification with Trace Impurity Detection
According to BenchChem's analytical methods documentation, HPLC-MS is employed for purity quantification of methyl 4-isocyanato-1H-indazole-1-carboxylate, achieving >95% purity with concurrent detection of trace impurities . This combined separation-plus-mass-detection approach offers superior specificity compared to HPLC-UV alone, enabling identification of isocyanate-hydrolysis products and other structurally related impurities that co-elute or share UV chromophores. Comparable indazole intermediates typically report only HPLC-UV purity, which may underestimate impurity burden.
HPLC-MS PurityCross-study comparable
HPLC-MS achieves >95% purity with concurrent trace impurity detection. Mass-selective detection enables identification of co-eluting or UV-transparent impurities that HPLC-UV may miss.
Analytical release methodology specificity for purity determination
Target Compound Data
HPLC-MS: >95% purity with trace impurity identification capability
Comparator Or Baseline
Typical indazole building blocks: HPLC-UV only (no mass-based impurity identification); purity ≥95% by UV absorption
Quantified Difference
Qualitative advantage: mass-selective detection enables impurity structure assignment not possible with UV-only methods
Conditions
HPLC-MS method as specified by BenchChem; specific column, mobile phase, and ionization conditions not disclosed in public documentation
Why This Matters
HPLC-MS release testing provides procurement scientists with impurity identity data rather than mere area-percent numbers, enabling risk-based go/no-go decisions for multi-kilogram scale-up where unidentified impurities can derail downstream crystallization or cause unexpected toxicology findings.
The synthesis of methyl 4-isocyanato-1H-indazole-1-carboxylate proceeds via phosgenation of 4-amino-1H-indazole, a route that parallels the general method described by Kalčič et al. (2003) for azolecarbonyl chloride and isocyanate formation from azoles with phosgene or triphosgene [1]. This established methodology provides a literature-precedented quality benchmark. In contrast, the N-methyl analog (4-isocyanato-1-methyl-1H-indazole) requires an additional N-methylation step and a different starting material, introducing a separate impurity profile and quality risk not shared by the target compound .
Synthetic Route LengthCross-study comparable
Two-step sequence from 4-amino-1H-indazole (phosgenation route) vs. ≥3 steps for the N-methyl analog. Shorter route correlates with higher overall yield probability and lower cumulative impurity risk.
Synthetic route precedent and starting material accessibility
Target Compound Data
Two-step sequence: N1-protection of 4-amino-1H-indazole followed by phosgenation (or single-pot phosgenation of pre-protected amine); described in BenchChem documentation
Comparator Or Baseline
4-Isocyanato-1-methyl-1H-indazole (CAS 887922-92-1): requires N-methylation of indazole followed by nitration/reduction/isocyanation; different impurity and supply chain risk profile
Quantified Difference
Route length difference: target compound = 2 synthetic steps from commercially available 4-amino-1H-indazole; N-methyl analog ≥ 3 steps; reduced step count correlates with higher overall yield probability and lower cumulative impurity burden
Conditions
Synthetic route information from BenchChem and Kalčič et al. (2003) general azole phosgenation methodology
Why This Matters
A shorter, literature-precedented synthetic route reduces procurement risk by minimizing batch-to-batch variability and facilitating second-source qualification, critical considerations for CROs and pharma companies building a reliable intermediate supply chain.
[1] Kalčič, I.; Zovko, M.; Jadrijević-Mladar Takač, M.; Zorc, B.; Butula, I. Synthesis and reactions of some azolecarboxylic acid derivatives. Croatica Chemica Acta 2003, 76, 217–228. View Source
Orthogonal N1-Protecting Group Strategy
The N1 methoxycarbonyl (methyl carbamate) protecting group on methyl 4-isocyanato-1H-indazole-1-carboxylate was specifically selected for orthogonality to the 4-isocyanato moiety, as evidenced by the independent patent filings from Array BioPharma (2016) and Boehringer Ingelheim (2011), both of which employ N1-carbamate-protected indazole intermediates in multi-step kinase inhibitor syntheses [1][2]. The closely related 4-isocyanato-1-methyl-1H-indazole (N1-methyl analog) has a non-labile N1 substituent, precluding late-stage N1-deprotection and limiting synthetic flexibility . The 4-isocyanato-1H-indole analog (CAS 581812-74-0) possesses only one endocyclic nitrogen (vs. two in indazole), fundamentally altering heterocycle electronics and hydrogen-bonding geometry .
Orthogonal Protection StrategyClass-level
N1-methoxycarbonyl group can be removed under basic or hydrogenolytic conditions independent of the isocyanate, enabling sequential diversification. N1-methyl analog locks the position permanently.
Supports library synthesis from a single intermediate batch, improving procurement efficiency.
Inferred from patent strategies by Array BioPharma and Boehringer Ingelheim.
N1 protecting group lability and synthetic orthogonality
Target Compound Data
N1-methoxycarbonyl: labile under basic or hydrogenolytic conditions; orthogonal to isocyanate chemistry
Comparator Or Baseline
4-Isocyanato-1-methyl-1H-indazole: N1-methyl is non-labile, cannot be removed; 4-Isocyanato-1H-indole: single endocyclic N, different electronics
Quantified Difference
Qualitative: orthogonal deprotection capability present vs. absent; indazole N2 provides additional H-bond acceptor vs. indole mono-nitrogen scaffold
Conditions
Synthetic strategy context inferred from Array BioPharma (US 2016/0002210 A1) and Boehringer Ingelheim (US 2011/0137042 A1) patent disclosures
Why This Matters
Orthogonal protection enables convergent synthetic strategies where the N1 position can be deprotected independently after isocyanate coupling, a critical capability for generating diverse focused libraries from a single intermediate batch—directly impacting procurement efficiency and reducing the need to stock multiple protected variants.
[1] Array BioPharma Inc. Intermediates for use in the preparation of indazole derivatives and processes for the preparation thereof. U.S. Patent Application Publication No. 2016/0002210 A1, January 7, 2016. View Source
[2] Boehringer Ingelheim International GmbH. Process for synthesis of intermediates useful for making substituted indazole and azaindazole compounds. U.S. Patent Application Publication No. 2011/0137042 A1, June 9, 2011. View Source
IRAK4 Kinase Inhibitor Patent Embedding
Methyl 4-isocyanato-1H-indazole-1-carboxylate is directly implicated as an enabling intermediate in the synthesis of indazole-based IRAK4 kinase inhibitors claimed in PCT application WO2020/035019 A1 by Zhejiang Hisun Pharmaceutical [1]. The isocyanato group at the 4-position of the indazole core serves as the critical electrophilic handle for urea or carbamate bond formation with amine-containing pharmacophore fragments, a key step in constructing the final kinase inhibitor scaffold. A broader class of indazole kinase inhibitors was also claimed by Genentech in US 2014/0309210 A1, establishing the importance of 4-functionalized indazole intermediates in this therapeutic area [2]. Non-isocyanato indazole analogs (e.g., 4-bromo, 4-amino, or 4-nitro indazole carboxylates) require additional activation steps before coupling, increasing step count and reducing overall yield.
Patent EmbeddingClass-level
Directly cited as enabling intermediate for IRAK4 inhibitors in PCT WO2020/035019 A1. Eliminates 1–2 steps compared to non-isocyanato 4-substituted indazole precursors (bromo, nitro).
Provides confidence that the building block has a validated downstream application context.
Structural consistency with Genentech US 2014/0309210 A1 also noted.
Patent-embedded intermediate status for kinase inhibitor synthesis
Target Compound Data
Directly enables IRAK4 inhibitor synthesis via urea/carbamate formation at C4; cited in PCT WO2020/035019 A1 and structurally consistent with Genentech US 2014/0309210 A1 scaffolds
Comparator Or Baseline
4-Bromo-1H-indazole-1-carboxylate analogs: require palladium-catalyzed amination or other activation before urea formation; add 1–2 synthetic steps; 4-nitro analogs require reduction to amine before isocyanate generation
Quantified Difference
Step-count advantage: target compound eliminates one to two synthetic steps (nitro reduction, isocyanate generation, or Pd-catalyzed coupling) relative to non-isocyanato 4-substituted indazole precursors
Conditions
Kinase inhibitor synthetic strategy context as disclosed in PCT WO2020/035019 A1 and US 2014/0309210 A1
Why This Matters
Patent-embedded intermediate status provides procurement confidence that the compound has demonstrated utility in a disclosed therapeutic program, reducing the risk that the purchased material represents an orphan building block without validated downstream application.
[1] Zhejiang Hisun Pharmaceutical Co., Ltd. Indazole amine derivatives, preparation method therefor, and medical use thereof. PCT Publication No. WO2020/035019 A1, February 20, 2020. Specifically claims indazole derivatives as IRAK4 kinase inhibitors, with the 4-isocyanato-1H-indazole-1-carboxylate scaffold as a key intermediate. View Source
[2] Genentech, Inc. Indazole compounds, compositions and methods of use thereof. U.S. Patent Application Publication No. 2014/0309210 A1, October 16, 2014. View Source
Optimal Procurement and Application Scenarios
GLP Intermediate Qualification for IRAK4 Lead Optimization
Procurement of the NLT 98% purity grade (MolCore) is the preferred choice for medicinal chemistry teams advancing IRAK4 inhibitor programs into lead optimization [1]. The ISO-certified quality system and higher purity specification reduce the risk of unidentified impurity carryover into final compounds submitted for kinase selectivity panel testing, where even 1–2% of a structurally related impurity can confound SAR interpretation. The orthogonal N1-methoxycarbonyl protecting group permits late-stage diversification after urea bond formation at C4, enabling efficient library synthesis from a single purchased intermediate batch [2].
Multi-Kilogram Scale-Up with FT-IR Quality Control
For process chemistry groups scaling the synthesis of indazole-based clinical candidates, the FT-IR diagnostic bands at ~2250 cm⁻¹ (NCO) and ~1700 cm⁻¹ (C=O) provide a rapid, non-destructive incoming inspection method to verify isocyanate integrity before committing the entire purchased lot to a multi-kilogram reaction . This is particularly valuable given the moisture sensitivity of the isocyanate group: partial hydrolysis to the corresponding 4-amino indazole would be detected as a reduction in NCO band intensity and appearance of N–H stretching bands, triggering batch rejection before costly downstream processing.
Focused Kinase Inhibitor Library Synthesis
A single bulk purchase of methyl 4-isocyanato-1H-indazole-1-carboxylate can support the generation of a diverse, patent-relevant kinase inhibitor library, as the compound enables sequential functionalization: first, urea or carbamate formation with diverse amines at the 4-isocyanato position; second, N1-deprotection to liberate the indazole N–H for further alkylation, acylation, or sulfonylation [1]. This contrasts with the N1-methyl analog (4-isocyanato-1-methyl-1H-indazole), which locks the N1 position and limits diversification options, necessitating multiple intermediate purchases to achieve comparable library diversity [2].
Reference Standard for Impurity Profiling in API Release
The HPLC-MS capability documented for this compound (>95% purity with impurity identification) supports its use as a qualified reference standard in API impurity profiling methods . When a downstream indazole-urea kinase inhibitor enters preclinical development, a well-characterized batch of the isocyanato intermediate can serve as a marker for process-related impurities (e.g., the hydrolyzed 4-amino degradation product), enabling robust HPLC release methods that regulators expect in IND and IMPD submissions.
Application
Selection Property
Validation Focus
IRAK4 inhibitor intermediate procurement
NLT 98% purity, orthogonal N1 protection
Impurity profiling, batch-to-batch consistency
Large-scale process chemistry QC
FT-IR diagnostic bands (NCO, C=O)
Isocyanate integrity verification prior to reaction
Focused kinase inhibitor library synthesis
Orthogonal N1-methoxycarbonyl group
Sequential functionalization and diversification capability
API impurity reference standard
HPLC-MS characterized impurity profile
Process impurity identification and method development
[1] Zhejiang Hisun Pharmaceutical Co., Ltd. Indazole amine derivatives, preparation method therefor, and medical use thereof. PCT Publication No. WO2020/035019 A1, February 20, 2020. View Source
[2] Array BioPharma Inc. Intermediates for use in the preparation of indazole derivatives and processes for the preparation thereof. U.S. Patent Application Publication No. 2016/0002210 A1, January 7, 2016. View Source
Quote Request
Request a Quote for Methyl 4-isocyanato-1H-indazole-1-carboxylate
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.